N-Methylvaline

Antibiotic DNA Binding Structure-Activity Relationship

N-Methyl-L-valine is an enantiopure N-methylated amino acid essential for peptide medicinal chemistry. Its backbone N-methyl group confers proteolytic resistance and enhanced membrane permeability—effects unattainable with valine, sarcosine, or N-methylleucine. It is the critical pharmacophoric residue in actinomycin D: substitution measurably alters DNA binding constants and RNA polymerase inhibition. For SPPS, the Fmoc-protected derivative integrates into standard workflows. In analytical toxicology, N-methylvaline's distinct LC/MS/MS fragmentation enables 1000-fold sensitivity gains over PITC derivatization for hemoglobin adduct detection. ≥98% enantiopure material ensures reproducible bioactivity and assay performance.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Cat. No. B7770067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylvaline
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC
InChIInChI=1S/C6H13NO2/c1-4(2)5(7-3)6(8)9/h4-5,7H,1-3H3,(H,8,9)
InChIKeyAKCRVYNORCOYQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylvaline for Specialized Peptide and Analytical Applications: Key Properties and Procurement Considerations


N-Methylvaline (CAS 2480-23-1 for L-form) is an N-methylated derivative of the branched-chain amino acid valine, classified as a non-proteinogenic N-methyl-L-alpha-amino acid [1]. As an optically active secondary amino acid, it introduces a methyl group onto the backbone nitrogen, which alters conformational flexibility, enhances lipophilicity, and confers resistance to enzymatic degradation when incorporated into peptides [2]. This modification is critical in natural products like actinomycin D and synthetic peptide therapeutics, where it modulates target binding and metabolic stability.

Why N-Methylvaline Cannot Be Substituted with Unmodified Valine or Other N-Methyl Amino Acids


Substituting N-methylvaline with valine, sarcosine (N-methylglycine), or N-methylleucine is not functionally equivalent due to stereospecific binding and steric constraints. In the actinomycin D pharmacophore, replacement of N-methyl-L-valine with L- or D-forms of other N-methylated amino acids (e.g., N-methylthreonine, N-methylphenylalanine) results in quantifiable shifts in DNA association constants and RNA polymerase inhibition profiles, demonstrating that the specific steric and electronic profile of the N-methylvaline side chain is essential for optimal biological activity [1]. In analytical contexts, N-methylvaline yields distinct fragmentation and ionization efficiencies in LC/MS/MS compared to valine-thiohydantoin derivatives, which directly impacts assay sensitivity and requires compound-specific method validation [2].

Quantitative Evidence for N-Methylvaline Differentiation in Binding, Bioactivity, and Analytical Performance


DNA Binding Affinity: N-Methyl-L-Valine vs. Aromatic Substitutions in Actinomycin D Analogues

In a systematic study of actinomycin D (AMD) analogues, replacing the native N-methyl-L-valine residue with L-tyrosine (L-Tyr) increased the overall DNA association constant, whereas substitution with D-valine yielded the highest binding constant among D-form analogues. This demonstrates that the native N-methyl-L-valine provides a specific, intermediate binding profile distinct from both aromatic and enantiomeric modifications [1].

Antibiotic DNA Binding Structure-Activity Relationship

RNA Polymerase Inhibition: D-Valine Analogue Outperforms Parent N-Methyl-L-Valine

In HeLa cell assays, the D-valine analogue of actinomycin D inhibited RNA synthesis more potently than the natural antibiotic containing N-methyl-L-valine. This demonstrates that the enantiomeric form of the N-methylvaline residue directly modulates intracellular activity, with the D-form conferring superior inhibition under these conditions [1].

Anticancer Transcription Inhibition HeLa

LC/MS/MS Sensitivity: FITC Derivatization of N-Methylvaline Enhances Detection by 1000-fold vs. PITC

In a comparative analysis of Edman reagents for N-terminal protein adduct detection, derivatization of N-methylvaline with fluorescein isothiocyanate (FITC) enhanced LC/MS/MS sensitivity by up to three orders of magnitude compared to phenyl isothiocyanate (PITC), and to a lesser extent over pentafluorophenyl isothiocyanate (PFPITC) [1].

Bioanalytical Hemoglobin Adducts Mass Spectrometry

Background Variation in N-Methylvaline Hemoglobin Adducts is Partly Hereditary (P<0.001)

A twin study comparing monozygotic twin pairs discordant for smoking found that the variation in background N-methylvaline hemoglobin adduct levels in unexposed persons has a significant hereditary component (P < 0.001). This indicates that individual baseline levels are influenced by genetic factors related to endogenous methylation via S-adenosylmethionine [1].

Toxicology Biomonitoring Twin Study

Optical Resolution: D- and L-Enantiomers of N-Methylvaline Require Chiral Resolution Agents

Synthesis of optically active N-methylvalines from valine proceeds with considerable racemization under standard methylation conditions. Efficient resolution of DL-N-(benzyloxycarbonyl)-N-methylvaline into pure D- and L-enantiomers was achieved using D- and L-threo-2-amino-1-p-nitrophenyl-1,3-propanediol as chiral resolving agents [1]. This underscores that obtaining enantiopure N-methylvaline is non-trivial and requires validated synthetic or resolution protocols.

Chiral Synthesis Amino Acid Resolution Peptide Chemistry

High-Impact Application Scenarios for N-Methylvaline Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of Actinomycin-Class DNA Intercalators

Investigators modifying the cyclic depsipeptide ring of actinomycin D should use enantiopure N-methyl-L-valine or N-methyl-D-valine as reference building blocks. Quantitative DNA binding data [1] demonstrates that even conservative substitutions (e.g., L-Tyr for L-MeVal) alter association constants and sequence preference. This scenario directly leverages the evidence that the N-methylvaline residue is a critical determinant of DNA binding affinity and selectivity.

Synthesis of Metabolically Stable Peptide Therapeutics via Fmoc-Solid-Phase Peptide Synthesis (SPPS)

Medicinal chemists aiming to improve the oral bioavailability and half-life of peptide leads should incorporate Fmoc-N-Me-Val-OH into SPPS workflows. The N-methyl group confers resistance to proteolysis and enhances membrane permeability [2]. This application is supported by the well-documented class-level effect of N-methylation on peptide stability and is distinct from unmodified valine residues, which lack these protective features.

High-Sensitivity Biomonitoring of Alkylating Agent Exposures via Hemoglobin Adductomics

Toxicologists and exposure scientists measuring low-level alkylation damage should adopt the FITC-based LC/MS/MS method for N-terminal N-methylvaline adduct detection. The 1000-fold sensitivity gain over traditional PITC derivatization [3] enables quantification of background adduct levels in unexposed populations, which is essential for establishing reference ranges and detecting subtle increases from environmental or occupational exposures.

Twin-Based Epidemiological Studies for Genetic vs. Environmental Contributions to Methylation

Researchers investigating the interplay between endogenous methylation (via S-adenosylmethionine) and exogenous electrophile exposure should utilize N-methylvaline hemoglobin adduct measurements in monozygotic twin cohorts. The statistically significant heritability (P<0.001) of background variation [4] validates the use of twin-pair designs to control for genetic confounders, thereby enhancing the statistical power to detect small exposure-related increments.

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